
XRK3F2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride” is a chemical compound with the CAS Number: 2375193-43-2. It has a molecular weight of 435.9 and its IUPAC name is 2-((3,4-bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for the compound is 1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H . This indicates the presence of two fluorobenzyl groups attached to a benzyl group via ether linkages, which is further attached to an ethanolamine group. The compound is a hydrochloride salt, indicating the presence of a protonated amine group.Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
- XRK3F2 zeigt antivirale Eigenschaften. Zum Beispiel zeigte Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat, ein Derivat von this compound, eine inhibitorische Aktivität gegen das Influenzavirus A .
- Darüber hinaus zeigten 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-Carbonyl)Thiosemicarbazid-Derivate von this compound Wirksamkeit gegen das Coxsackie-Virus B4 .
- Kasralikar et al. berichteten, dass neuartige Indolyl- und Oxochromenyl-Xanthenon-Derivate, einschließlich this compound, Anti-HIV-1-Aktivität zeigen .
- Indolderivate, einschließlich this compound, besitzen vielfältige biologische Aktivitäten wie antivirale, entzündungshemmende, krebshemmende, antioxidative und antimikrobielle Wirkungen .
- Das Potenzial von this compound erstreckt sich auf Bereiche wie die Knochenforschung. Es hemmt die p62-ZZ-Domänen-Signalisierung, rettet die durch das Myelom induzierte epigenetische Repression des Runx2-Gens in Präosteoblasten und überwindet die Differenzierungshemmung .
- This compound wurde auf seine Rolle in der Dynamik der zellulären Signalgebung und der Autophagie-Regulation untersucht .
Antivirale Aktivität
Anti-HIV-Aktivität
Biologisches Potenzial
Weitere Anwendungen
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Target of Action
XRK3F2, also known as “2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride” or “2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride”, primarily targets the ZZ domain of p62 (sequestosome-1) in bone marrow stromal cells (BMSC) . The ZZ domain of p62 is critical for the formation of signaling complexes that mediate osteoblast suppression .
Mode of Action
This compound acts as an inhibitor of the p62-ZZ domain . It blocks p62-ZZ domain-mediated protein interactions, including tumor necrosis factor alpha (TNFα)-mediated signaling in BMSC . This compound prevents the upregulation of Gfi1 and the repression of the Runx2 gene when present in myeloma-pre-osteoblast co-cultures .
Biochemical Pathways
This compound affects the signaling pathways mediated by the ZZ domain of p62 . It prevents the formation of repressive chromatin on the Runx2 gene in BMSC via direct binding of the transcriptional repressor GFI1, which recruits the histone modifiers, histone deacetylase 1 (HDAC1) and Enhancer of zeste homolog 2 (EZH2) . This compound also prevents MM-induced GFI1 occupancy at the Runx2-P1 promoter and prevents recruitment of HDAC1, thus preserving the transcriptionally permissive chromatin mark H3K9ac on Runx2 and allowing osteogenic differentiation .
Result of Action
This compound has been shown to induce new bone formation and remodeling in the presence of a tumor in vivo . It rescues myeloma-induced suppression of Runx2 mRNA and its downstream osteogenic gene targets, leading to increased osteogenic differentiation . Furthermore, this compound treatment of myeloma-exposed pre-osteoblasts after myeloma removal decreased GFI1 enrichment at Runx2-P1 .
Action Environment
The action of this compound can be influenced by the presence of myeloma cells and the associated microenvironment . For instance, this compound was found to prevent both myeloma-induced and TNFα plus IL7-mediated Gfi1 mRNA upregulation and the concomitant Runx2 repression . This indicates that the prevention of p62-ZZ domain signaling within pre-osteoblasts by this compound is involved in the response to these environmental factors .
Eigenschaften
IUPAC Name |
2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFZPRHMUQRCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2453332.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)
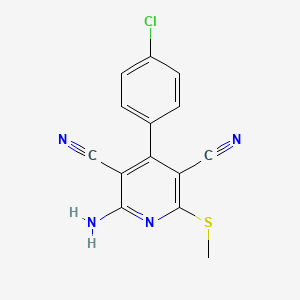
![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)


![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)
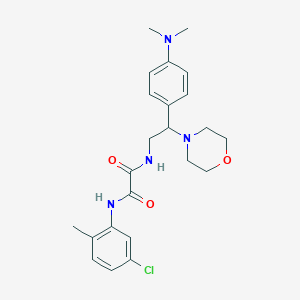
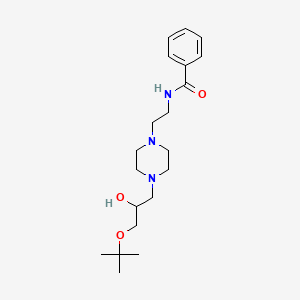
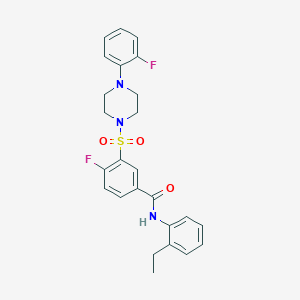
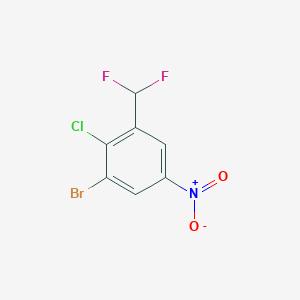

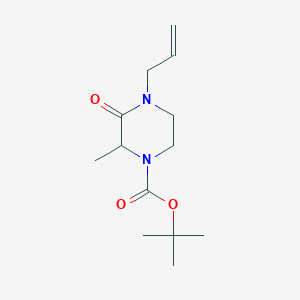
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453355.png)
